Differentiation in Molecular Properties: 2-(6-Aminonaphthalen-2-yl)acetonitrile vs. 1-Aminonaphthalene-6-acetonitrile
The molecular weight and formula of 2-(6-Aminonaphthalen-2-yl)acetonitrile (C12H10N2, 182.22 g/mol) are identical to its positional isomer, 1-Aminonaphthalene-6-acetonitrile . However, the distinct position of the amino group on the naphthalene ring results in a different canonical SMILES string and InChI Key, which are critical for unambiguous compound identification and procurement . This differentiation is essential for researchers to ensure they are ordering and working with the correct, regio-defined building block.
| Evidence Dimension | Molecular Identity |
|---|---|
| Target Compound Data | InChI Key: TZDYYNDVIQGGIE-UHFFFAOYSA-N; Canonical SMILES: C1=CC2=C(C=CC(=C2)N)C=C1CC#N |
| Comparator Or Baseline | 1-Aminonaphthalene-6-acetonitrile: InChI Key (not provided); Canonical SMILES: NCC1=CC2=C(C=C1)C=CC=C2N |
| Quantified Difference | Distinct, unique chemical identifiers |
| Conditions | Computational analysis of chemical structure |
Why This Matters
Prevents procurement errors, ensuring the correct regioisomer is used for structure-activity relationship (SAR) studies and chemical synthesis.
